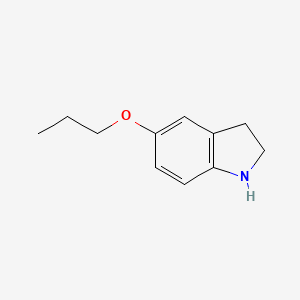

5-propoxy-2,3-dihydro-1H-indole

Description

Structural Significance of the Dihydroindole Scaffold in Heterocyclic Chemistry

The 2,3-dihydro-1H-indole, or indoline (B122111), scaffold is a saturated version of the pyrrole (B145914) ring of indole (B1671886) fused to a benzene (B151609) ring. This saturation breaks the aromaticity of the indole's five-membered ring, resulting in a non-planar structure and altering its electronic properties. The dihydroindole nucleus is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its three-dimensional structure allows for specific interactions with biological targets. The nitrogen atom at position 1 and the benzene ring at positions 4, 5, 6, and 7 provide multiple points for functionalization, enabling the synthesis of a diverse library of derivatives with a wide range of pharmacological activities.

Overview of Alkoxy Substitutions (e.g., Propoxy Group) on Indole and Dihydroindole Systems

The introduction of an alkoxy group, such as a methoxy (B1213986) or propoxy group, onto the benzene ring of an indole or dihydroindole system can significantly influence its chemical and physical properties. These electron-donating groups can affect the electron density of the aromatic ring, thereby influencing the molecule's reactivity in electrophilic substitution reactions. For instance, the presence of a methoxy group at the 5-position of an indole has been shown to increase the yield in certain electrophilic substitution reactions. The nature of the alkoxy group, including its size and flexibility (e.g., methoxy vs. propoxy), can also impact the molecule's lipophilicity and its ability to form hydrogen bonds, which are critical factors for its interaction with biological targets.

Research Context of 5-Propoxy-2,3-dihydro-1H-indole within the Broader Field of Indole Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical context can be inferred from studies on analogous compounds. The synthesis of related 5-alkoxy-2,3-dihydroindoles often involves the reduction of the corresponding 5-alkoxyindole. For example, a method for the synthesis of 2,3-dihydro-5-methoxy-1H-indole-2-carboxylic acid ethyl ester involves the reduction of 5-methoxyindole-2-carboxylic acid ethyl ester using tin metal in ethanolic hydrogen chloride. uni.lu This suggests that a plausible synthetic route to this compound would be the reduction of a suitable 5-propoxyindole precursor, such as 5-propoxy-1H-indole or 5-propoxy-1H-indole-3-carbaldehyde. chemfaces.com

The interest in such compounds likely stems from their potential as intermediates in the synthesis of more complex molecules with desired biological activities. The propoxy group, being larger and more lipophilic than a methoxy group, could impart different pharmacokinetic properties to a parent compound.

Chemical and Physical Properties

Based on available data for this compound and its close analogs, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 1249252-37-6 | uni.lu |

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol |

Note: This table is populated with data for this compound. Interactive features are not supported in this format.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

5-propoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H15NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-4,8,12H,2,5-7H2,1H3 |

InChI Key |

IJGKBMYZWJECDD-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)NCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propoxy 2,3 Dihydro 1h Indole and Analogues

General Synthetic Strategies for the Dihydroindole Core Structure

The foundational step in synthesizing 5-propoxy-2,3-dihydro-1H-indole is the construction of the 2,3-dihydro-1H-indole framework. A variety of synthetic routes have been established, which can be primarily categorized into cyclization reactions and reductive approaches.

Cyclization reactions represent a direct and effective method for creating the dihydroindole core. These strategies typically involve forming one of the rings of the bicyclic structure from a more straightforward precursor. A classic example, the Fischer indole (B1671886) synthesis, while primarily aimed at indoles, can be adapted for dihydroindoles through specific reaction conditions or a subsequent reduction step.

More contemporary methods often rely on the intramolecular cyclization of substituted anilines. For instance, palladium-catalyzed intramolecular amination of an appropriately substituted 2-halo- or 2-triflyloxyphenethylamine derivative can efficiently yield the dihydroindole ring system. The intramolecular Heck reaction is another powerful technique, where a palladium catalyst promotes the cyclization of an N-alkenyl-2-haloaniline. Additionally, radical cyclizations, traditionally initiated by tin hydrides and more recently through photoredox catalysis, provide a viable pathway to the dihydroindole scaffold.

A widely used alternative for synthesizing dihydroindoles is the reduction of the corresponding indole derivative. This method is particularly advantageous when the indole precursor is more readily available. The choice of reducing agent is crucial to selectively reduce the C2-C3 double bond of the indole ring without affecting other functional groups.

A range of reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metal catalysts such as platinum, palladium, or rhodium on a carbon support is a common and efficient method. Chemical reducing agents are also frequently utilized. For example, sodium cyanoborohydride (NaBH3CN) in the presence of an acid like acetic acid is a well-established system for indole reduction. Other effective reducing agents include triethylsilane (Et3SiH) with a strong acid such as trifluoroacetic acid (TFA), and magnesium in methanol (B129727).

Selective Functionalization at the 5-Position of Dihydroindoles

Following the establishment of the dihydroindole core, the subsequent critical step is the regioselective introduction of the propoxy group at the 5-position of the aromatic ring. This process requires careful management of substituent directing effects and often necessitates the use of protecting groups.

The propoxy group is typically introduced via a Williamson ether synthesis, which involves the O-alkylation of a hydroxyl group with a propyl halide in the presence of a base. Consequently, the primary synthetic challenge is the preparation of 5-hydroxy-2,3-dihydro-1H-indole.

The synthesis of 5-hydroxydihydroindole can be achieved through several routes. A common strategy is to begin with a precursor that already contains a hydroxyl or a protected hydroxyl group at the desired position, such as 5-methoxyindoline. The methoxy (B1213986) group can then be cleaved using reagents like boron tribromide (BBr3) to reveal the hydroxyl group. Once 5-hydroxy-2,3-dihydro-1H-indole is obtained, it can be treated with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenolic hydroxyl, followed by the addition of a propylating agent like 1-bromopropane (B46711) or 1-iodopropane (B42940) to form the target 5-propoxy ether.

In more intricate syntheses, the use of orthogonal protecting groups is essential to selectively functionalize different sites within a molecule. These are distinct protecting groups that can be removed under different conditions without affecting one another.

For the synthesis of this compound derivatives, the dihydroindole nitrogen is often protected. A common choice is the tert-butyloxycarbonyl (Boc) group, which is stable under various conditions but easily removed with acid. For the 5-hydroxyl group, a benzyl (B1604629) (Bn) or a silyl (B83357) ether like tert-butyldimethylsilyl (TBDMS) can be used. For example, a synthetic sequence could start with N-Boc-5-benzyloxy-2,3-dihydro-1H-indole. The benzyl group can be removed by hydrogenolysis to unmask the hydroxyl group for propoxylation, leaving the Boc group intact. The Boc group can then be removed under acidic conditions in a later step.

Derivatization of the Nitrogen (1H) and Carbon Positions (e.g., 2, 3) of the Dihydroindole Ring

Further modification of the this compound scaffold at the nitrogen and carbon atoms of the pyrrolidine (B122466) ring can generate a diverse array of analogues.

The secondary amine of the dihydroindole ring is readily functionalized. N-alkylation can be performed with an alkyl halide and a base, while N-acylation with acyl chlorides or anhydrides yields the corresponding amides. Reductive amination with aldehydes or ketones can introduce more complex N-substituents. Furthermore, N-arylation can be achieved through methods like the Buchwald-Hartwig amination.

Functionalization of the carbon positions, particularly at C2 and C3, can be more challenging. If the synthesis begins from an indole, substituents can be introduced at these positions prior to the reduction step. For instance, a Friedel-Crafts acylation of an indole can install a substituent at the 3-position, which is retained after reduction. Direct functionalization of the dihydroindole at C2 or C3 is less common but can be accomplished through strategies such as lithiation followed by reaction with an electrophile.

N-Alkylation and Acylation Reactions

The nitrogen atom of the dihydroindole ring is a key site for functionalization, allowing for the introduction of various alkyl and acyl groups to modulate the molecule's properties.

N-Alkylation: The direct alkylation of the indoline (B122111) nitrogen is a fundamental transformation. The selectivity of N-alkylation over C-alkylation is a common challenge in indole chemistry, though it is less pronounced in dihydroindoles due to the absence of the reactive C3 position of the indole ring. The use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to be crucial for achieving high selectivity for N-alkylation when reacting the potassium salts of indoles with alkyl halides. researchgate.net This principle is directly applicable to this compound. Common alkylating agents include simple alkyl halides (iodomethane, iodoethane) and benzyl bromide. researchgate.net In some cases, to prevent undesired side reactions, the nitrogen is first protected, for example with a Boc (tert-butyloxycarbonyl) group, before other modifications are made to the molecule. mdpi.com

N-Acylation: The introduction of an acyl group onto the dihydroindole nitrogen can be achieved by reacting the parent heterocycle with acylating agents like carboxylic acids or their derivatives. A common method for N-acylation involves the use of a carboxylic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Research on 5-substituted indoles has shown that the electronic nature of the substituent at the C-5 position significantly influences the reaction's efficiency. High yields are typically obtained when an electron-withdrawing group is present at C-5. researchgate.net Conversely, the presence of an electron-donating group, such as the propoxy group in the target molecule, may render the N-acylation less effective under these specific conditions. researchgate.net

Table 1: Representative N-Alkylation and N-Acylation Reactions on Indole Analogues

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Indole | 1. KOH, DMSO; 2. Alkyl Halide | N-Alkylindole | High | researchgate.net |

| N-Alkylation | Pyrrole (B145914) | 1. K, DMSO; 2. Benzyl Bromide | N-Benzylpyrrole | High | researchgate.net |

| N-Acylation | 5-Nitroindole | Carboxylic Acid, DCC, DMAP | N-Acyl-5-nitroindole | High | researchgate.net |

| N-Acylation | (2-oxoindolin-3-yl)acetonitrile | Boc₂O, DMAP, 25 °C | N-Boc-(2-oxoindolin-3-yl)acetonitrile | - | mdpi.com |

This interactive table summarizes reaction conditions for N-functionalization. Yields are reported as "High" where specific percentages were not provided in the source.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical way to create new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. youtube.com The 5-propoxy group is a strong electron-donating group, which activates the benzene (B151609) ring of the dihydroindole scaffold towards electrophilic substitution, primarily at the C4, C6, and C7 positions.

The regioselectivity of C-H functionalization can be governed by the inherent electronic properties of the substrate or controlled by using directing groups. youtube.com For electron-rich aromatics like this compound, reactions can proceed via an electrophilic C-H metallation pathway. youtube.com However, modern transition-metal-catalyzed methods often employ a directing group attached to the indole nitrogen to guide the catalyst to a specific C-H bond, most commonly at the C7 position. Rhodium(III)-catalyzed C-H activation has been successfully used for the divergent synthesis of various fused heterocycles starting from N-substituted indoles. nih.govnih.gov By installing a directing group, such as an N-carboxamide, on the indole nitrogen, the catalyst is directed to the otherwise less reactive C-H bonds, enabling cyclization with partners like alkynes and alkenes. nih.gov This strategy allows for precise control over the reaction site, overriding the innate electronic preferences of the ring system.

Modern Synthetic Approaches for Dihydroindole Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally sustainable methods for constructing heterocyclic scaffolds like dihydroindole.

Catalytic Methods in Heterocycle Synthesis

Transition metal catalysis is at the forefront of modern synthetic chemistry. Palladium-based catalysts are widely employed for the synthesis of indoles and their derivatives. mdpi.com One green approach involves a palladium-catalyzed cyclization in an aqueous micellar medium using surfactants like TPGS-750-M. This method allows for the synthesis of 2-substituted indoles at moderate temperatures (80 °C) in water, significantly reducing the reliance on volatile organic solvents. mdpi.com

Ruthenium catalysts have also proven effective. For example, a Ru(II)/PEG-400 system provides a homogeneous and recyclable catalytic environment for the synthesis of indolyl-oxindole hybrids. niscpr.res.in This method highlights the use of biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) and allows for the catalyst to be recovered and reused, adding to the sustainability of the process. niscpr.res.in Rhodium(III) catalysis, as mentioned previously, is a powerful tool for C-H activation, enabling the construction of complex polycyclic systems from simple indole precursors in a step-economical fashion. nih.govnih.gov

Table 2: Modern Catalytic Methods in Indole/Dihydroindole Synthesis

| Catalyst System | Reaction Type | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Intramolecular Cyclization | TPGS-750-M in H₂O | Green solvent, micellar catalysis | mdpi.com |

| [Ru(p-Cymene)Cl₂]₂ | Aldol Reaction | PEG-400 | Homogeneous, recyclable catalyst, biodegradable solvent | niscpr.res.in |

| Rh(III) Complexes | C-H Activation/Cyclization | Dichloroethane (DCE) | High regioselectivity via directing group, atom economy | nih.gov |

This interactive table showcases various modern catalytic systems used in the synthesis of indole and its derivatives.

Principles of Green Chemistry in Dihydroindole Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of dihydroindole synthesis, this translates to several key strategies.

One major focus is the use of environmentally benign solvents. Water is the ideal green solvent, and methods like the palladium-catalyzed indole synthesis in aqueous micellar media are significant advancements. mdpi.com Other green alternatives include biodegradable solvents like PEG-400. niscpr.res.in

Microwave-assisted synthesis is another cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and fewer side products. openmedicinalchemistryjournal.comresearchgate.net The synthesis of various indole derivatives, including Fischer indole synthesis, has been successfully adapted to microwave conditions. openmedicinalchemistryjournal.comresearchgate.net

Furthermore, developing catalytic processes that use non-toxic, earth-abundant metals or even halide catalysts represents a move towards more sustainable chemical production. For instance, a general halide catalysis protocol using oxone as a safe, terminal oxidant has been developed for various indole oxidations, preventing waste and avoiding the use of hazardous reagents. nih.gov The development of one-pot, multi-component reactions also embodies green chemistry principles by increasing efficiency and reducing the number of purification steps required, thereby minimizing solvent use and waste generation. researchgate.net

Spectroscopic and Advanced Structural Characterization Techniques for Dihydroindole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural assignment of dihydroindole derivatives can be achieved.

¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For 5-propoxy-2,3-dihydro-1H-indole, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the dihydro-pyrrole ring, the propoxy side chain, and the amine proton (N-H).

The aromatic region would typically display signals for the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicity) and coupling constants (J-values) are dictated by their relative positions. The protons on the saturated part of the dihydroindole core (at positions 2 and 3) usually appear as triplets. The propoxy group would show a characteristic pattern: a triplet for the terminal methyl (CH₃) group, a sextet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the oxygen atom (OCH₂). The N-H proton signal can vary in position and may sometimes be broad.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures like 5-methoxy-2,3-dihydro-1H-indole and other indole (B1671886) derivatives. rsc.orgrsc.orgmdpi.comresearchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~6.6 | d | ~2.4 |

| H-6 | ~6.7 | dd | ~8.4, 2.4 |

| H-4 | ~6.8 | d | ~8.4 |

| C3-H₂ | ~3.0 | t | ~8.5 |

| C2-H₂ | ~3.6 | t | ~8.5 |

| O-CH₂-CH₂-CH₃ | ~3.9 | t | ~6.5 |

| O-CH₂-CH₂-CH₃ | ~1.8 | sextet | ~7.0 |

| O-CH₂-CH₂-CH₃ | ~1.0 | t | ~7.4 |

| N-H | Variable (e.g., 3.5-4.5) | br s | - |

d = doublet, dd = doublet of doublets, t = triplet, sextet = sextet, br s = broad singlet

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

For this compound, one would expect nine distinct signals: six for the aromatic carbons (four CH and two quaternary), two for the aliphatic carbons of the dihydro-pyrrole ring, and three for the propoxy side chain carbons. The carbon attached to the nitrogen (C7a) and the carbon attached to the oxygen of the propoxy group (C5) would appear at characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. rsc.orgmdpi.comresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~145 |

| C3a | ~132 |

| C5 | ~153 |

| C4 | ~115 |

| C6 | ~113 |

| C7 | ~112 |

| C2 | ~48 |

| C3 | ~30 |

| O-C H₂-CH₂-CH₃ | ~70 |

| O-CH₂-C H₂-CH₃ | ~23 |

| O-CH₂-CH₂-C H₃ | ~11 |

Two-dimensional (2D) NMR experiments are crucial for establishing the definitive connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu It is used to identify adjacent protons. For instance, COSY would show correlations between the adjacent protons on the aromatic ring, and between the methylene protons at C2 and C3. researchgate.net It would also confirm the connectivity within the propoxy chain (CH₃ to central CH₂ to O-CH₂).

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). sdsu.eduscience.gov This allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the proton signal at ~3.0 ppm would show a cross-peak with the carbon signal at ~30 ppm, assigning them to C3. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.eduyoutube.com This technique is invaluable for piecing together the molecular structure by connecting different fragments. For example, HMBC would show a correlation from the O-CH₂ protons to the C5 carbon of the aromatic ring, confirming the position of the propoxy group. It would also show correlations from the C2 and C3 protons to the aromatic carbons, confirming the dihydroindole core structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its exact molecular formula. nih.govpnnl.gov For this compound (C₉H₁₁NO), HRMS can measure the mass with high accuracy (typically to within 5 ppm), confirming the elemental composition. msimaginglab.com

The calculated monoisotopic mass of C₉H₁₁NO is 149.08406. An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the proposed molecular formula.

Furthermore, analysis of the fragmentation patterns in the mass spectrum (MS/MS) can provide additional structural information. nih.gov Dihydroindoles often exhibit characteristic fragmentation pathways, such as the loss of the alkyl side chain from the ether linkage or cleavages within the dihydro-pyrrole ring. The study of these fragments helps to confirm the connectivity of the molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. mdpi.com The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound Data based on typical IR frequencies for indole and related compounds. researchgate.netresearchgate.netmdpi.comnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3400 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (propoxy, dihydro-pyrrole) | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1620 - 1580 |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretching | 1075 - 1020 |

| C-N | Stretching | 1340 - 1250 |

The presence of a distinct peak around 3350 cm⁻¹ is a strong indicator of the N-H group. The bands in the 3100-2850 cm⁻¹ region confirm the presence of both aromatic and aliphatic C-H bonds, and the strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are characteristic of the aryl-alkyl ether linkage of the propoxy group.

Other Chromatographic and Spectroscopic Methods (e.g., HPLC for purity assessment)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a synthesized compound. nih.gov For a compound like this compound, a reverse-phase HPLC method would typically be employed, often using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. nih.govcetjournal.itmdpi.com

The sample is injected into the HPLC system, and a chromatogram is generated, which plots detector response against retention time. A pure compound should ideally show a single, sharp peak. The presence of additional peaks would indicate impurities. By integrating the area of the peaks, the relative purity of the compound can be calculated. This method is essential for verifying that a sample is suitable for further use and for ensuring the reliability of data from other analytical techniques.

Computational and Theoretical Investigations of Dihydroindole Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of molecules. For dihydroindole systems, these methods reveal how substituents and structural modifications influence their stability and reactivity.

Density Functional Theory (DFT) has become a popular and effective method for calculating the molecular properties of various chemical systems, including indole (B1671886) and its derivatives. mdpi.com DFT studies, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and predict structural parameters such as bond lengths and angles. mdpi.combhu.ac.in For instance, in a study on dihydrothiouracil-indenopyridopyrimidines, the DFT/B3LYP/6-311++G(d,p) method was found to be highly suitable for predicting bond lengths. mdpi.com The results of DFT calculations on substituted indoles generally show good agreement with experimental data, such as those obtained from X-ray diffraction. nih.gov These computational approaches can also be extended to study the effects of different solvents on the molecular structure. researchgate.net

Interactive Table: Representative Bond Lengths and Angles in a Dihydroindole System (Theoretical) | Parameter | Atom 1 | Atom 2 | Predicted Value | |---|---|---|---| | Bond Length | C(7a) | C(2) | ~1.51 Å | | Bond Length | C(2) | C(3) | ~1.54 Å | | Bond Length | C(3) | C(3a) | ~1.51 Å | | Bond Length | N(1) | C(7a) | ~1.38 Å | | Bond Length | N(1) | C(2) | ~1.47 Å | | Bond Angle | C(7a) | N(1) | C(2) | ~109° | | Bond Angle | N(1) | C(2) | C(3) | ~103° | | Bond Angle | C(2) | C(3) | C(3a) | ~103° | Note: These are generalized, approximate values for a dihydroindole ring and can vary based on substitution and the specific computational method used.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For indole derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net In many substituted indoles, the HOMO is often localized on the indole ring, particularly the pyrrole (B145914) moiety, indicating its electron-rich nature and susceptibility to electrophilic substitution. researchgate.net The LUMO, conversely, may be distributed over the benzene (B151609) ring or electron-withdrawing substituents.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. mdpi.comnih.gov

Interactive Table: Key Reactivity Indices Derived from HOMO-LUMO Energies

| Reactivity Index | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. bhu.ac.inlibretexts.org These maps illustrate the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. youtube.com Typically, red and orange colors indicate regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors represent areas of positive potential (electron-poor), susceptible to nucleophilic attack. youtube.comresearchgate.net Green and yellow areas correspond to neutral or weakly charged regions. researchgate.net

For dihydroindole systems, the MEP map would likely show a negative potential around the oxygen atom of the propoxy group and potentially on the aromatic ring, highlighting these as sites for electrophilic interaction. researchgate.net The hydrogen atom attached to the indole nitrogen (N-H) would be expected to exhibit a positive potential, indicating its role as a hydrogen bond donor. nih.gov MEP analysis is instrumental in understanding intermolecular interactions, including hydrogen bonding and the initial steps of ligand-receptor binding. bhu.ac.in

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex many-electron wavefunction into the familiar language of Lewis structures, lone pairs, and orbital interactions. researchgate.netnih.govwisc.edu This method quantifies delocalization effects and intramolecular charge transfer by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

The key output of NBO analysis is the second-order perturbation energy, E(2), which estimates the stabilization energy associated with a donor-acceptor interaction. For a dihydroindole derivative, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π) of the adjacent aromatic ring. This n → π interaction contributes to the planarity and aromatic character of the indole system. Similarly, hyperconjugative interactions, like σ → σ* transitions, are also elucidated, providing insight into the stability of different conformations. researchgate.net NBO analysis can also provide "natural" atomic charges, which are often considered more reliable than those derived from other methods like Mulliken population analysis. wisc.edu

Electron Density Topology Analysis (e.g., AIM, LOL, ELF, RDG)

The topological analysis of electron density provides a rigorous framework for characterizing chemical bonds and non-covalent interactions. Methods like the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Localization of Orbitals (LOL) are used to partition the molecular space and analyze the nature of chemical bonding. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions in Preclinical Models

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. thesciencein.orgyoutube.com This method is a cornerstone of computer-aided drug design, allowing for the screening of virtual compound libraries and the rationalization of structure-activity relationships (SAR). nih.gov

For dihydroindole derivatives, which are often investigated for their pharmacological potential, docking studies can provide crucial insights into their mechanism of action. mdpi.com For instance, indole-based compounds have been docked into the active sites of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, to explore their potential as inhibitors. mdpi.com The docking process involves preparing the 3D structures of both the ligand (e.g., 5-propoxy-2,3-dihydro-1H-indole) and the target protein, and then using a scoring function to rank the different binding poses based on their estimated free energy of binding. youtube.com The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's binding pocket. mdpi.com These studies are invaluable for guiding the synthesis of new derivatives with improved potency and selectivity. nih.gov

Docking to Kinase Targets (e.g., Pim-1 Kinase, DDR1)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For dihydroindole systems, docking studies have been crucial in understanding their potential as kinase inhibitors.

Pim-1 Kinase:

Pim-1 kinase is a serine/threonine kinase that has emerged as a significant target in cancer therapy due to its role in cell cycle progression and apoptosis. While specific docking studies for this compound are not detailed in the available literature, extensive computational work has been performed on structurally related indole and 2-oxoindole derivatives. These studies provide valuable insights into how the core scaffold interacts with the Pim-1 active site.

In a study on 3,5-disubstituted indole derivatives, docking simulations highlighted the importance of pi-alkyl interactions between the ligands and the Pim-1 kinase receptor (PDB code: 5DWR), suggesting that these interactions enhance the binding of the ligand within a hydrophobic pocket. Research on 2-oxoindole derivatives docked against human Pim-1 (PDB ID: 3BGQ) showed binding energies ranging from -7.20 to -9.70 kcal/mol, with hydrogen bonds forming with residues like Leu44, Lys67, Glu121, and Asp186.

Table 1: Docking Interactions of Related Indole Scaffolds with Pim-1 Kinase

| Interacting Residue | Interaction Type | Scaffold Type |

| Glu121 | Hydrogen Bond | Indole, 2-Oxoindole |

| Leu44 | Hydrogen Bond | 2-Oxoindole |

| Lys67 | Hydrogen Bond | 2-Oxoindole |

| Asp186 | Hydrogen Bond | 2-Oxoindole |

| Various | Pi-Alkyl Interactions | 3,5-Disubstituted Indole |

Discoidin Domain Receptor 1 (DDR1):

DDR1 is a receptor tyrosine kinase that is activated by collagen and has been implicated in various diseases, including cancer and fibrosis. The development of DDR1 inhibitors is an active area of research. While direct docking data for this compound is not available, studies on closely related scaffolds, such as 2-amino-2,3-dihydro-1H-indene-5-carboxamides, provide a model for potential binding modes.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling extends beyond simple docking to analyze the full spectrum of non-covalent interactions that stabilize the ligand-receptor complex. This includes hydrogen bonds, hydrophobic interactions, ionic bonds, and pi-stacking, among others.

For the broader class of indole-based kinase inhibitors, interaction profiles frequently highlight the significance of the hinge-binding motif. The hydrogen bond donor/acceptor capabilities of the indole or dihydroindole nitrogen are critical for this interaction. The aromatic portion of the indole ring often participates in pi-stacking with phenylalanine residues or pi-alkyl interactions with aliphatic residues like valine, leucine, and isoleucine within the active site.

Substituents on the dihydroindole ring play a crucial role in modulating the interaction profile and, consequently, the compound's potency and selectivity. A propoxy group at the 5-position, as in the titular compound, would be expected to project into a specific sub-pocket of the kinase active site. The nature of this pocket (hydrophobic or polar) would determine whether the propoxy group contributes favorably to the binding affinity. The oxygen atom of the propoxy group could also act as a hydrogen bond acceptor if a suitable donor residue is present in the pocket.

In the context of RIPK1, which has been studied with 5-(2,3-dihydro-1H-indol-5-yl) derivatives, the dihydroindole moiety serves as a key anchor. The interactions would likely involve the core structure establishing foundational contacts, while peripheral substitutions dictate selectivity and potency against other kinases.

Table 2: Common Ligand-Protein Interactions for Indole/Dihydroindole Scaffolds in Kinase Active Sites

| Interaction Type | Description | Key Residues (Examples) |

| Hydrogen Bonding | Crucial for anchoring to the kinase hinge region. | Glutamic Acid, Aspartic Acid |

| Pi-Stacking | Interaction between the aromatic indole ring and aromatic residues. | Phenylalanine, Tyrosine |

| Pi-Alkyl Interactions | Interaction between the indole ring and aliphatic side chains. | Leucine, Valine, Alanine |

| Hydrophobic Interactions | Engagement of nonpolar regions of the ligand and protein. | Various aliphatic and aromatic residues |

Preclinical Pharmacological Research of 5 Propoxy 2,3 Dihydro 1h Indole Analogues in Vitro

Evaluation of Antimicrobial Activities

The search for new antimicrobial agents is a critical area of pharmaceutical research. Analogues of the 2,3-dihydro-1H-indole scaffold have been synthesized and assessed for their ability to inhibit the growth of pathogenic bacteria and fungi.

The antibacterial efficacy of various indole (B1671886) derivatives has been evaluated against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis and Escherichia coli. In one study, a series of new N-acyl hydrazones derived from indole-3-propionic acid were synthesized and tested for their antibacterial activity. uobaghdad.edu.iq All the tested compounds in this series demonstrated moderate activity against the Gram-negative bacterium E. coli, with their performance being comparable to the standard drug Amoxicillin. uobaghdad.edu.iq However, these same compounds did not show any activity against the Gram-positive Staphylococcus aureus. uobaghdad.edu.iq

In another investigation, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties were assessed. nih.gov Against B. subtilis, the most effective compounds were an indole-thiadiazole derivative (compound 2c) and an indole-triazole derivative (compound 3c), both exhibiting a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. nih.gov While not as potent as ciprofloxacin (B1669076) or sultamicillin, these compounds were significantly more active than ampicillin (B1664943). nih.gov Against E. coli, most of the synthesized compounds in this study showed MIC values that were the same or lower than ampicillin and sultamicillin, although none were more active than ciprofloxacin. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Indole Analogues

| Compound Type | Bacterial Strain | Activity Metric (MIC) | Observed Potency | Reference |

|---|---|---|---|---|

| N-acyl hydrazones of indole-3-propionic acid | Escherichia coli | Not specified | Moderate activity, comparable to Amoxicillin | uobaghdad.edu.iq |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 µg/mL | More active than ampicillin | nih.gov |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 µg/mL | More active than ampicillin | nih.gov |

| Indole-triazole/thiadiazole derivatives | Escherichia coli | Not specified | Same or lower MIC than ampicillin and sultamicillin | nih.gov |

The antifungal potential of indole analogues has also been a subject of investigation. A study on new indole-based derivatives reported potent antifungal activity for compound 7 , an indole derivative containing a furan (B31954) moiety, against Aspergillus niger ATCC 16404, with a Minimum Inhibitory Concentration (MIC) of 1.17 µg/mL and a Minimum Fungicidal Concentration (MFC) of 2.7 µg/mL. asu.edu Research into natural antifungal compounds has also been conducted against Curvularia lunata, a fungus pathogenic to both plants and animals. nih.gov In these studies, compounds such as curcumin, berberine, and eugenol (B1671780) showed inhibitory activity against C. lunata. nih.gov While not indole derivatives, this highlights the ongoing search for effective antifungal agents against this pathogen. Specific studies on the efficacy of 5-propoxy-2,3-dihydro-1H-indole analogues against Curvularia lunata are not widely available in the reviewed literature.

Table 2: In Vitro Antifungal Activity of an Indole Analogue

| Compound | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole (Compound 7) | Aspergillus niger ATCC 16404 | MIC | 1.17 µg/mL | asu.edu |

| 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole (Compound 7) | Aspergillus niger ATCC 16404 | MFC | 2.7 µg/mL | asu.edu |

Investigation of Anti-inflammatory Modulatory Effects (in vitro)

Chronic inflammation is a key factor in numerous diseases, prompting research into novel anti-inflammatory compounds. In vitro studies have shown that certain indole derivatives can modulate inflammatory pathways. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govrsc.org Many of these compounds effectively inhibited the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govrsc.org Compound 13b from this series demonstrated the most potent anti-inflammatory activity. nih.govrsc.org

Similarly, a study on oleanolic acid indole derivatives found that two new compounds exerted anti-inflammatory effects by inhibiting NO and pro-inflammatory cytokines and chemokines such as IL-1β, IL-6, IL-12, TNF-α, MCP-1, and MIP-1α in LPS-induced BV2 cells. nih.gov These effects were linked to the inhibition of the NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.gov Furthermore, indole and amide derivatives of ursolic acid were shown to downregulate the expression of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages. chemrxiv.org

Assessment in Cellular Models of Malignant Transformation (in vitro Oncology Research)

The potential of this compound analogues in oncology is being explored through their effects on cancer cell lines, including the inhibition of key signaling receptors and direct cytotoxic activity.

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that plays a role in various cancers. A series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides, which are structurally related to dihydro-1H-indoles, were designed as selective DDR1 inhibitors. nih.gov One promising compound, 7f , demonstrated a strong binding affinity to DDR1 with a dissociation constant (Kd) of 5.9 nM and inhibited its kinase activity with an IC₅₀ value of 14.9 nM. nih.gov This compound effectively suppressed collagen-induced DDR1 signaling and dose-dependently inhibited the colony formation of pancreatic cancer cells. nih.gov Another selective DDR1 inhibitor, DDR1-IN-1, was found to induce robust cell death in malignant peripheral nerve sheath tumor (MPNST) cells, indicating the dependence of these cancer cells on collagen signaling for survival. nih.gov

Table 3: In Vitro DDR1 Inhibition by a 2,3-dihydro-1H-indene Analogue

| Compound | Target | Activity Metric | Value | Cell Line | Reference |

|---|---|---|---|---|---|

| Compound 7f (2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative) | DDR1 | Kd | 5.9 nM | Not specified | nih.gov |

| Compound 7f (2-amino-2,3-dihydro-1H-indene-5-carboxamide derivative) | DDR1 Kinase | IC₅₀ | 14.9 nM | Pancreatic cancer cells | nih.gov |

The direct cytotoxic effects of indole analogues have been tested against various human cancer cell lines. In a study of indole-aryl amide derivatives, compound 5 showed noteworthy selectivity and activity against the HT29 human colon carcinoma cell line, with an IC₅₀ value of 2.61 µM, while showing no toxicity to healthy human intestinal cells. nih.gov Another compound from the same series, compound 4 , was also active against HT29 and MCF7 (human breast adenocarcinoma) cells, with IC₅₀ values of 0.96 µM and 0.84 µM, respectively. nih.gov

A separate investigation of 2,3'-biindole (B3050619) found that it significantly inhibited the proliferation of HT29 cells. researchgate.net Furthermore, a study on novel indole-based derivatives identified compound 7 as having selective cytotoxic activity towards the Caco-2 cell line (human colorectal adenocarcinoma) with an EC₅₀ value of 86.98 µM. asu.edu

Table 4: In Vitro Cytotoxic Activity of Selected Indole Analogues

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Indole-aryl amide derivative (Compound 5) | HT29 (Colon) | IC₅₀ | 2.61 | nih.gov |

| Indole-aryl amide derivative (Compound 4) | HT29 (Colon) | IC₅₀ | 0.96 | nih.gov |

| MCF7 (Breast) | IC₅₀ | 0.84 | nih.gov | |

| 2,3'-Biindole | HT29 (Colon) | Not specified | Significant inhibition of proliferation | researchgate.net |

| 1-ethyl-3-(furan-2-yl)-2-phenyl-1H-indole (Compound 7) | Caco-2 (Colorectal) | EC₅₀ | 86.98 | asu.edu |

Enzyme Inhibition Studies (in vitro)

The inhibitory effects of this compound analogues on several key enzymes have been a significant area of investigation. These studies are crucial for understanding the structure-activity relationships and for the development of more potent and selective inhibitors.

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Analogues of 2,3-dihydro-1H-indole, also known as indoline (B122111), have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. semanticscholar.orgnih.govnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. semanticscholar.orgnih.govnih.gov

One study focused on indene-derived hydrazides, which share structural similarities with the indoline core. The most potent compound in this series, SD-30, demonstrated significant inhibition of both AChE and BuChE with IC50 values of 13.86 ± 0.163 µM and 48.55 ± 0.136 µM, respectively. nih.gov This compound exhibited a preference for AChE, with a selectivity ratio of 3.50. nih.gov Another compound, SD-24, with a different substitution pattern, showed lower but still notable inhibition with IC50 values of 40.43 ± 0.067 µM for AChE and 92.86 ± 0.066 µM for BuChE. nih.gov

In a separate investigation, a series of 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives were assessed. These compounds displayed moderate to significant AChE inhibitory activity, with IC50 values ranging from 0.9 to 19.5 µM, but had weak activity against BuChE. semanticscholar.org Further modifications, such as the introduction of a carbonyl group in the linker, led to a compound with an IC50 of 1.1 µM against AChE. semanticscholar.org Another series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids also showed potent AChE inhibitory activity, with IC50 values between 2.1 and 7.4 µM. semanticscholar.org

Additionally, tryptophol, an indole derivative, was found to be a selective inhibitor of BuChE, with an IC50 value of 34.15 µM, while showing no significant inhibition of AChE. nih.gov Similarly, certain biphenylalkoxyamine derivatives have been identified as potent BuChE inhibitors, with some compounds exhibiting submicromolar IC50 values. mdpi.com For instance, compound 19 (E153) had an IC50 of 590 nM for equine serum BuChE. mdpi.com

| Compound/Series | Target Enzyme | IC50 Value | Selectivity |

| Indene-Derived Hydrazides | |||

| SD-30 | AChE | 13.86 ± 0.163 µM nih.gov | 3.50 (AChE selective) nih.gov |

| BuChE | 48.55 ± 0.136 µM nih.gov | ||

| SD-24 | AChE | 40.43 ± 0.067 µM nih.gov | |

| BuChE | 92.86 ± 0.066 µM nih.gov | ||

| Isoindoline-1,3-dione Derivatives | |||

| 2-(diethylaminoalkyl) derivatives | AChE | 0.9 - 19.5 µM semanticscholar.org | Weak against BuChE semanticscholar.org |

| Carbonyl-containing derivative | AChE | 1.1 µM semanticscholar.org | |

| N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM semanticscholar.org | |

| Indole Derivatives | |||

| Tryptophol | BuChE | 34.15 µM nih.gov | Selective for BuChE nih.gov |

| Biphenylalkoxyamine Derivatives | |||

| Compound 19 (E153) | BuChE | 590 nM mdpi.com |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Derivatives of 2,3-dihydro-1H-indole have been extensively studied as inhibitors of monoamine oxidase (MAO), an enzyme that exists in two isoforms, MAO-A and MAO-B. nih.govnih.gov These enzymes are responsible for the degradation of monoamine neurotransmitters, and their inhibition can be beneficial in treating depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com

A study of nine 5-(2-aminoethyl)-2,3-dihydroindole derivatives revealed that all compounds were selective inhibitors of MAO-A in vitro. nih.gov Among these, compounds such as 5-[1-(2-aminopropyl)]-2,3-dihydro-4-methylindole acetate (B1210297) were found to be particularly potent. nih.gov

In another study, novel indole-based molecules were synthesized and evaluated as MAO-B inhibitors. nih.gov Out of 30 compounds tested, ten showed more than 50% inhibition of MAO-B at a concentration of 10 µM. nih.gov Further investigation of two N-substituted indole-based analogues, 4b and 4e, demonstrated high inhibitory activity against MAO-B with IC50 values of 1.65 µM and 0.78 µM, respectively. researchgate.net These compounds also exhibited excellent selectivity for MAO-B over MAO-A, with selectivity indices greater than 60 and 120, respectively. researchgate.net

Furthermore, a series of 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives were designed as MAO-B inhibitors. nih.gov Two compounds from this series, K8 and K24, displayed very encouraging inhibitory activity against human MAO-B and high selectivity over MAO-A, surpassing the performance of known drugs like rasagiline (B1678815) and safinamide. nih.gov

Research on pyrrolo[3,4-f]indole-5,7-dione derivatives also identified potent MAO inhibitors. researchgate.net One compound, in particular, exhibited IC50 values of 0.023 µM for MAO-A and 0.178 µM for MAO-B. researchgate.net

| Compound/Series | Target Enzyme | IC50 Value | Selectivity Index (SI) |

| 5-(2-aminoethyl)-2,3-dihydroindole Derivatives | MAO-A | Potent inhibitors nih.gov | Selective for MAO-A nih.gov |

| N-substituted Indole-based Analogues | |||

| Compound 4b | MAO-B | 1.65 µM researchgate.net | > 60 researchgate.net |

| Compound 4e | MAO-B | 0.78 µM researchgate.net | > 120 researchgate.net |

| 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol Derivatives | |||

| Compound K8 | MAO-B | Encouraging activity nih.gov | High selectivity over MAO-A nih.gov |

| Compound K24 | MAO-B | Encouraging activity nih.gov | High selectivity over MAO-A nih.gov |

| Pyrrolo[3,4-f]indole-5,7-dione Derivative | |||

| Compound 10 | MAO-A | 0.023 µM researchgate.net | |

| MAO-B | 0.178 µM researchgate.net |

Potassium Channel (e.g., Kv1.5) Inhibition

The human voltage-gated potassium channel Kv1.5 is a key regulator of the atrial action potential, making it an attractive target for the management of atrial fibrillation. nih.gov While specific studies on the direct inhibition of Kv1.5 by this compound analogues are not detailed in the provided context, the broader class of indole derivatives has been investigated for their effects on various ion channels. The development of selective Kv1.5 inhibitors is an active area of research, with a focus on achieving high selectivity to minimize the risk of side effects. nih.gov

Cannabinoid Receptor Agonist Activity (in vitro characterization of related structures)

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is implicated in a wide range of physiological processes. nih.gov Synthetic indole cannabinoids, characterized by a 2′,2′-dimethylindan-5′-oyl group at the C3 position of the indole ring, have emerged as a class of ligands with high affinity for human CB2 receptors, often in the nanomolar range, and a good selectivity index over CB1 receptors. nih.gov

| Compound | Target Receptor | EC50 Value |

| 5F-MDMB-PICA | CB1 | 3.26 nM nih.gov |

| CB2 | 0.87 nM nih.gov | |

| ADB-FUBINACA | CB1 | 0.69 nM nih.gov |

| CB2 | 0.59 nM nih.gov |

Structure Activity Relationship Sar Studies of Dihydroindole Derivatives

Analysis of Substituent Effects on Biological Activity (e.g., alkyl chain length, branching of propoxy group)

The nature and position of substituents on the dihydroindole scaffold can dramatically alter its interaction with biological targets. The 5-position of the 2,3-dihydroindole ring is a common site for modification, and the introduction of alkoxy groups at this position has been a strategy in the development of various biologically active compounds.

While specific SAR studies directly comparing a series of 5-alkoxy-2,3-dihydroindoles with varying alkyl chain lengths (methoxy, ethoxy, propoxy, etc.) are not extensively documented in publicly available literature, general principles from related indole (B1671886) and indoline (B122111) derivatives can be extrapolated. For instance, in the context of melatonin (B1676174) receptor ligands, a methoxy (B1213986) group at the 5-position is a key pharmacophoric feature for agonistic activity. mdpi.comresearchgate.net The length and branching of the alkyl chain of the alkoxy group can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity.

An increase in the alkyl chain length from methyl to propyl (as in the propoxy group) generally increases the lipophilicity of the molecule. This can affect its ability to cross cell membranes and may influence its distribution in the body. However, an excessively long or bulky alkyl chain could also lead to steric hindrance, potentially reducing the compound's affinity for its target receptor.

The branching of the propoxy group, for example, comparing n-propoxy to isopropoxy, would introduce further steric bulk and alter the conformational profile of the molecule. This can be a critical factor in determining the precise fit within a receptor's binding pocket.

A study on N-alkylmorpholine derivatives demonstrated a clear structure-activity relationship concerning the alkyl chain length for antibacterial activity. chemrxiv.org Compounds with alkyl chains from n-dodecyl to n-hexadecyl showed the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive. chemrxiv.org This highlights that an optimal alkyl chain length is often required for maximal biological activity.

To illustrate the potential impact of 5-alkoxy substituents on biological activity, the following table presents hypothetical data based on common SAR trends.

| Compound | 5-Position Substituent | Hypothetical Biological Activity (IC50, nM) | LogP (Predicted) |

| 1 | Methoxy | 50 | 1.8 |

| 2 | Ethoxy | 35 | 2.2 |

| 3 | n-Propoxy | 20 | 2.6 |

| 4 | Isopropoxy | 45 | 2.5 |

| 5 | n-Butoxy | 60 | 3.0 |

This table is for illustrative purposes and does not represent actual experimental data.

Role of Stereochemistry in Dihydroindole Bioactivity

Chirality plays a pivotal role in the biological activity of many pharmaceuticals. For dihydroindole derivatives that possess one or more stereocenters, the different enantiomers or diastereomers can exhibit distinct pharmacological and toxicological profiles. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with a chiral biological target, such as a receptor or enzyme.

The introduction of a substituent at the 2 or 3-position of the dihydroindole ring can create a chiral center. The absolute configuration (R or S) at this center can dictate the orientation of other functional groups, which in turn can influence the binding affinity and efficacy of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For dihydroindole derivatives, QSAR studies can help to identify the key structural features that are important for their biological effects. While a specific QSAR model for 5-propoxy-2,3-dihydro-1H-indole has not been reported, studies on related indole derivatives have been conducted. For instance, a QSAR study on 2-sulfonyl-phenyl-indol derivatives as COX-2 inhibitors suggested the importance of lipophilicity, electronegativity, and steric parameters in determining their inhibitory activity. nih.gov

A typical QSAR model is represented by a linear or non-linear equation. For example:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where c0, c1, c2 are coefficients determined from the regression analysis of a training set of compounds with known activities.

The development of a robust QSAR model for a series of 5-alkoxy-2,3-dihydroindoles would involve synthesizing a diverse set of analogs, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods to build and validate the model. Such a model could then be used to guide the design of new derivatives with potentially enhanced activity.

Pharmacophore Development and Ligand-Based Drug Design Principles

Pharmacophore modeling is another powerful computational tool in drug discovery that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

A pharmacophore model for a class of dihydroindole derivatives can be developed based on the structures of known active compounds (ligand-based) or from the crystal structure of the target receptor with a bound ligand (structure-based). This model can then be used as a 3D query to screen large chemical databases to identify new potential lead compounds.

For 2,3-dihydroindole derivatives, a pharmacophore model might include:

A hydrophobic feature corresponding to the benzene (B151609) ring.

A hydrogen bond donor/acceptor associated with the nitrogen atom in the dihydro-pyrrole ring.

A hydrogen bond acceptor corresponding to the oxygen atom of the 5-propoxy group.

A hydrophobic feature associated with the propyl chain of the propoxy group.

The development of a pharmacophore model for melatonin receptor ligands, for example, has identified key features such as a methoxy group (or its equivalent) as crucial for agonistic activity. researchgate.net By understanding the pharmacophoric requirements of a particular target, medicinal chemists can design new molecules that possess these features in the correct spatial orientation, thereby increasing the probability of discovering potent and selective compounds.

Metabolic Pathway Research of Dihydroindole Compounds in Vitro and Mechanistic Aspects

In Vitro Biotransformation Studies using Hepatic Microsomes

The liver is a primary site for the metabolism of xenobiotics, and in vitro studies using hepatic microsomes are standard for elucidating metabolic pathways. nih.gov Microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov

Phase I metabolism generally introduces or exposes functional groups on a parent compound. For the dihydroindole scaffold, a primary and novel metabolic pathway is dehydrogenation or "aromatization."

Dehydrogenation: Studies on indoline (B122111) have shown that it is efficiently aromatized by human liver microsomes to form its corresponding indole (B1671886). researchgate.netnih.gov This conversion is a significant metabolic step. For 5-propoxy-2,3-dihydro-1H-indole, this would result in the formation of 5-propoxy-1H-indole.

Oxidative Metabolism: Besides dehydrogenation, other oxidative metabolites of the parent indoline have been identified. researchgate.netnih.gov These include an arene oxide (2,3,4,7-tetrahydro-4,5-epoxy-1H-indole), which is a product of P450 oxidation, and several products mediated by flavin-containing monooxygenase (FMO) when indoline itself is the substrate. researchgate.netnih.gov

Metabolism of the Propoxy Group: For this compound, the propoxy side chain is also a potential site for metabolism. O-dealkylation is a common metabolic reaction for alkoxy groups, which would lead to the formation of a hydroxylated metabolite, 5-hydroxy-2,3-dihydro-1H-indole. Subsequent Phase II conjugation reactions could then occur at this newly formed hydroxyl group.

Table 1: Potential Phase I Metabolites of Dihydroindoles in Hepatic Microsomes

| Parent Compound | Metabolite | Metabolic Reaction |

| Indoline | Indole | Dehydrogenation (Aromatization) |

| Indoline | 2,3,4,7-tetrahydro-4,5-epoxy-1H-indole | Arene Oxidation |

| Indoline | N-hydroxyindoline | N-oxidation (FMO-mediated) |

| This compound (Predicted) | 5-propoxy-1H-indole | Dehydrogenation (Aromatization) |

| This compound (Predicted) | 5-hydroxy-2,3-dihydro-1H-indole | O-depropylation |

Role of Cytochrome P450 Enzymes in Dihydroindole Metabolism

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that are central to the metabolism of a vast array of compounds. youtube.com

Research has firmly established that the dehydrogenation of the indoline ring to an indole ring is catalyzed by P450 enzymes. researchgate.netnih.gov This process is considered a novel "aromatase" activity of these enzymes. nih.gov Studies using various recombinant P450 enzymes have demonstrated that multiple isoforms can catalyze this reaction, with CYP3A4 showing the highest activity for the dehydrogenation of indoline and its derivatives like indapamide. researchgate.netnih.gov Other isoforms, such as CYP2C19 and CYP2C8, also contribute, but to a lesser extent. nih.gov This enzymatic conversion is significant as the resulting indole product may have a different biological activity profile than the parent dihydroindole compound. nih.gov

The oxidation of the aromatic ring and potential side-chains are also classic P450-mediated reactions. youtube.com For instance, the formation of hydroxylated metabolites from aromatic systems is a hallmark of CYP enzyme activity. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Indoline Metabolism

| Substrate | Major Catalyzing Enzyme | Metabolic Reaction | Reference |

| Indoline | CYP3A4 | Dehydrogenation to Indole | researchgate.netnih.gov |

| Indapamide | CYP3A4 | Dehydrogenation to Dehydroindapamide | nih.gov |

| Indole | CYP2A6, CYP2C19, CYP2E1 | Oxidation to various products (e.g., Oxindole, Indoxyl) | nih.gov |

Investigation of Gut Microbiota-Mediated Biotransformation of Indole Scaffolds

The gut microbiota possesses an enormous and diverse enzymatic capacity that can significantly influence the metabolism of xenobiotics and dietary components. nih.govnih.gov The metabolism of tryptophan, an essential amino acid with an indole structure, is a well-studied example of this microbial activity. nih.gov

Dietary tryptophan that reaches the colon is subject to extensive metabolism by the gut microbiota. nih.govnih.gov Bacteria can directly convert tryptophan into a variety of indole derivatives through several enzymatic pathways: nih.govnih.gov

Tryptophanase: This enzyme, present in certain bacteria, cleaves the side chain of tryptophan to produce indole, pyruvate, and ammonia.

Decarboxylase: Other bacteria can decarboxylate tryptophan to form tryptamine. youtube.com

Aminotransferase: This enzyme initiates a pathway that can lead to the formation of indole-3-pyruvic acid, which can be further metabolized to compounds like indole-3-acetic acid (IAA) and indole-3-propionic acid (IPA). nih.gov

The collective metabolic output of the gut microbiota results in a diverse array of indole derivatives, including indole, skatole (3-methylindole), tryptamine, IAA, and IPA. nih.gov

The biotransformation of indole-containing compounds by gut microbiota has a profound impact on their fate and bioavailability, as well as on host physiology. researchgate.net Metabolites produced in the gut can be absorbed into systemic circulation and influence various biological processes. nih.gov

Enzymatic Characterization of Metabolic Transformations

The characterization of the enzymes responsible for the metabolic transformations of dihydroindoles is key to predicting potential drug-drug interactions and inter-individual variability.

Hepatic Enzymes: As detailed, the primary enzymes involved in the hepatic metabolism of the dihydroindole ring are the cytochrome P450s, with CYP3A4 being the most prominent catalyst for the dehydrogenation to indole. researchgate.netnih.gov The reaction kinetics for this transformation have been shown to follow Michaelis-Menten kinetics. nih.gov Other enzymes, such as flavin-containing monooxygenases (FMOs) , may also be involved in the metabolism of the indoline nitrogen, producing metabolites like N-hydroxyindoline. researchgate.netnih.gov

Microbial Enzymes: In the gut, the biotransformation of tryptophan into indole derivatives is carried out by a range of bacterial enzymes. Tryptophanase is a key enzyme for indole production. Other enzymes like tryptophan decarboxylase and various aminotransferases and reductases contribute to the production of tryptamine, IAA, and IPA, respectively. nih.govyoutube.com The presence and activity of these enzymes vary significantly between different bacterial species and individuals, leading to different metabolic profiles of indole compounds.

Future Research Directions and Emerging Therapeutic Potential for 5 Propoxy 2,3 Dihydro 1h Indole Derivatives

Rational Design and Synthesis of Next-Generation Analogues for Enhanced Bioactivity

The rational design and synthesis of novel analogues are paramount to enhancing the biological activity and selectivity of 5-propoxy-2,3-dihydro-1H-indole derivatives. Future efforts will likely focus on systematic structure-activity relationship (SAR) studies to elucidate the key molecular features governing their therapeutic effects. This can be achieved through the strategic modification of the dihydroindole core.

One promising approach involves the introduction of diverse substituents at various positions of the indole (B1671886) ring and the propoxy side chain. For instance, the synthesis of novel 2,3-dihydroindoles from polyfunctional 2-oxindoles offers a versatile route to new derivatives. nih.gov This strategy allows for the introduction of functional groups that can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Furthermore, the creation of hybrid molecules by combining the this compound scaffold with other known pharmacophores is a strategy that could lead to multifunctional agents. For example, the synthesis of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives has yielded potent α-glucosidase inhibitors, demonstrating the potential of such molecular hybridization. nih.gov

The following table outlines potential synthetic strategies for generating next-generation analogues:

| Synthetic Strategy | Description | Potential Outcome | Reference |

| Modification of 2-oxindoles | Reduction of functional groups in 2-oxindole precursors to yield diverse 2,3-dihydroindole derivatives. | Creation of novel analogues with varied substitution patterns for SAR studies. | nih.gov |

| Molecular Hybridization | Combining the this compound core with other pharmacologically active moieties. | Development of multifunctional compounds with enhanced or novel therapeutic activities. | nih.gov |

| Buchwald–Hartwig Cross-Coupling | Palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents onto the dihydroindole nitrogen. | Generation of a library of N-substituted analogues for biological screening. | nih.gov |

Exploration of Novel Biological Targets for Dihydroindole-Containing Chemotypes

While initial research may have focused on a specific biological target, the dihydroindole scaffold is known to interact with a variety of receptors and enzymes. A crucial future direction is the systematic exploration of novel biological targets for this compound derivatives. This could unveil previously unknown therapeutic applications.

For instance, derivatives of the related 2,3-dihydro-1H-isoindole have shown high affinity and selectivity for the dopamine (B1211576) D3 receptor, suggesting that dihydroindole-based compounds could be valuable in the treatment of central nervous system disorders. nih.gov Similarly, certain indole derivatives have been investigated as inhibitors of enzymes like ALOX15, which is implicated in inflammatory processes. mdpi.com

Screening of this compound derivatives against a broad panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could identify unexpected activities. High-throughput screening (HTS) campaigns will be instrumental in this exploratory phase.

The table below summarizes potential novel biological targets for dihydroindole-containing compounds based on research on related structures:

| Potential Biological Target Class | Specific Examples | Therapeutic Area | Reference |

| Dopamine Receptors | Dopamine D3 Receptor | Schizophrenia, Substance Abuse | nih.gov |

| Enzymes | Arachidonate 15-lipoxygenase (ALOX15) | Inflammation, Cancer | mdpi.com |

| Monoamine Oxidase (MAO) | MAO-B | Neurodegenerative Diseases | mdpi.com |

| α-Glucosidase | Yeast α-glucosidase | Diabetes Mellitus | nih.gov |

Application of Advanced Analytical Techniques for Comprehensive Compound Profiling

A thorough understanding of the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound derivatives is critical for their development as drug candidates. The application of advanced analytical techniques will be essential for comprehensive compound profiling.

Techniques such as single-crystal X-ray diffraction can provide detailed insights into the three-dimensional structure of these molecules, which is crucial for understanding their interaction with biological targets. nih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are vital for structural elucidation and confirmation of synthesized analogues. nih.govnih.gov

Furthermore, in vitro assays will be necessary to evaluate key drug-like properties. For example, assessing the permeability of these compounds across cellular monolayers, such as in the in vitro BBB model using bEnd3 cells, can predict their ability to reach targets within the central nervous system. mdpi.com

The following table highlights key analytical techniques and their applications in the profiling of dihydroindole derivatives:

| Analytical Technique | Application | Information Gained | Reference |

| Single-Crystal X-ray Diffraction | Determination of the solid-state molecular structure. | Precise bond lengths, bond angles, and intermolecular interactions. | nih.gov |

| NMR and IR Spectroscopy | Structural characterization and confirmation of synthesized compounds. | Verification of chemical structure and functional groups. | nih.govnih.gov |

| In vitro Permeability Assays | Assessment of the ability to cross biological barriers. | Prediction of blood-brain barrier penetration and oral bioavailability. | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for molecular formula confirmation. | Unambiguous identification of synthesized compounds. | nih.gov |

Integration of Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational modeling with experimental validation offers a powerful strategy to accelerate the discovery and optimization of novel this compound derivatives. In silico approaches can guide the rational design of new compounds and prioritize their synthesis and testing.

Density Functional Theory (DFT) calculations, for example, can be used to understand the electronic structure and reactivity of these molecules, providing insights that complement experimental data from techniques like IR spectroscopy. nih.gov Molecular docking and dynamics simulations can predict the binding modes of these derivatives to their biological targets, helping to explain structure-activity relationships and guide the design of more potent analogues.

This synergistic approach, where computational predictions are iteratively tested and refined through experimental work, can significantly reduce the time and resources required for lead optimization.

The table below illustrates the integration of computational and experimental methods:

| Computational Method | Experimental Counterpart | Integrated Goal | Reference |

| Density Functional Theory (DFT) | IR Spectroscopy, X-ray Diffraction | To correlate theoretical structural and electronic properties with experimental observations. | nih.gov |

| Molecular Docking | In vitro binding assays | To predict and validate the binding affinity and mode of interaction with a biological target. | nih.gov |

| ADMET Prediction Models | In vitro permeability and metabolism assays | To computationally screen for drug-like properties and experimentally verify the most promising candidates. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.